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Compound of Interest

Compound Name: Denfivontinib

Cat. No.: B612022

This technical support center provides researchers, scientists, and drug development
professionals with detailed information on lenvatinib drug-drug interaction (DDI) studies. The
following troubleshooting guides and frequently asked questions (FAQs) address specific
issues that may be encountered during experimental work.

Frequently Asked Questions (FAQSs)

Q1: We are planning a study with a potent CYP3A4 inhibitor and lenvatinib. What is the
expected impact on lenvatinib pharmacokinetics?

Al: Co-administration of a strong CYP3A4 and P-glycoprotein (P-gp) inhibitor, such as
ketoconazole, is expected to cause a modest increase in lenvatinib exposure. A clinical study in
healthy volunteers showed that co-administration of ketoconazole (400 mg once daily for 18
days) with a single 5 mg dose of lenvatinib resulted in a slight increase in lenvatinib's AUC
(Area Under the Curve) and Cmax (Maximum Concentration)[1][2]. While the increase in AUC
was not considered clinically significant, the Cmax increase slightly exceeded the upper bound
for bioequivalence[1][2]. Therefore, while a dose adjustment of lenvatinib may not be
necessary, careful monitoring for potential adverse events is recommended when co-
administered with strong CYP3A4 inhibitors.

Q2: Our research involves the co-administration of lenvatinib with a CYP3A4 and P-gp inducer.
How will this affect lenvatinib's pharmacokinetic profile?
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A2: The co-administration of a strong CYP3A4 and P-gp inducer, like rifampicin, is expected to
cause a minor decrease in lenvatinib exposure. A study in healthy volunteers demonstrated
that multiple doses of rifampicin (600 mg daily for 21 days) decreased the total AUC of a single
24 mg dose of lenvatinib by 18%][3]. Interestingly, single-dose rifampicin, which primarily acts
as a P-gp inhibitor, increased the total AUC of lenvatinib by 31%]3]. The inducing effect of
multiple-dose rifampicin appears to partially counteract the initial inhibitory effect on P-gp.
Given the modest decrease in exposure with strong inducers, a dose adjustment of lenvatinib
is generally not considered necessary, but awareness of this potential interaction is important
for interpreting pharmacokinetic data.

Q3: We are designing a clinical trial where patients may be taking gastric acid-reducing agents
(e.g., proton pump inhibitors, H2 blockers). Is there a significant drug-drug interaction with
lenvatinib?

A3: Based on available information, the co-administration of gastric acid-reducing agents is not
expected to have a clinically significant effect on lenvatinib exposure. While the solubility of
some tyrosine kinase inhibitors is pH-dependent, a dedicated clinical study on this interaction
for lenvatinib has not been widely published. However, the prescribing information for lenvatinib
does not list any contraindications or dose adjustments for co-administration with acid-reducing
agents. It is always advisable to monitor for any unexpected changes in efficacy or tolerability
in patients receiving concomitant acid-reducing therapies.

Q4: Can lenvatinib be co-administered with standard chemotherapy agents like carboplatin and
paclitaxel without significant pharmacokinetic interactions?

A4: Yes, a phase 1 clinical trial in patients with non-small-cell lung cancer demonstrated that
lenvatinib can be co-administered with carboplatin and paclitaxel without a significant impact on
the pharmacokinetics of any of the individual drugs. This suggests that this combination can be
used without dose adjustments due to pharmacokinetic interactions.

Quantitative Data Summary

Table 1: Effect of Ketoconazole on Lenvatinib Pharmacokinetics
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Lenvatinib +

Pharmacokinetic Lenvatinib Alone (5 Geometric Mean
Ketoconazole (400 .

Parameter mg) Ratio (90% CI)
mg)

AUCO-inf (ng-h/mL) 1409 1634 1.15 (1.05, 1.26)

Cmax (ng/mL) 144.5 175.5 1.19 (1.06, 1.34)

Data from a study in 18 healthy volunteers.[1][2]

Table 2: Effect of Rifampicin on Lenvatinib Pharmacokinetics

Lenvatinib + Lenvatinib +
Pharmacokinetic Lenvatinib Alone Single-Dose Multiple-Dose
Parameter (24 mqg) Rifampicin (600 Rifampicin (600
mg) mg)
Total Lenvatinib
_ +31% -18%
AUCO-inf (% Change)
Free Lenvatinib
_ +32% -9%
AUCO-inf (% Change)
Total Lenvatinib Cmax
+31% 0%
(% Change)
Free Lenvatinib Cmax
+31% +8.7%

(% Change)

Data from a study in 15 healthy volunteers.[3]
Experimental Protocols
1. Lenvatinib and Ketoconazole Interaction Study

» Study Design: A Phase 1, single-center, randomized, open-label, two-period, crossover
study.

 Participants: 18 healthy adult volunteers (18-55 years of age).
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o Methodology:

o Participants were randomized to one of two treatment sequences: ketoconazole followed
by placebo, or placebo followed by ketoconazole.

o In the first period, participants received either ketoconazole (400 mg) or placebo orally
once daily for 18 days.

o On day 5 of the first period, a single oral dose of lenvatinib (5 mg) was administered.
o A washout period followed.

o In the second period, participants received the alternate treatment (ketoconazole or
placebo) for 18 days, with a single 5 mg oral dose of lenvatinib on day 5.

o Serial blood samples were collected up to 336 hours post-lenvatinib dose in each period to
determine the plasma concentrations of lenvatinib.

o Bioanalysis: Lenvatinib plasma concentrations were measured using a validated high-
performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS)
method.

2. Lenvatinib and Rifampicin Interaction Study
o Study Design: A Phase 1, open-label, single-sequence, three-period study.
o Participants: 15 healthy adult volunteers.
e Methodology:
o Period 1 (Lenvatinib Alone): Participants received a single oral dose of lenvatinib (24 mg).

o Period 2 (P-gp Inhibition): After a washout period, participants received a single oral dose
of rifampicin (600 mg) followed one hour later by a single oral dose of lenvatinib (24 mg).

o Period 3 (CYP3A4/P-gp Induction): After another washout period, participants received
rifampicin (600 mg) orally once daily for 21 days. On day 15 of rifampicin administration, a
single oral dose of lenvatinib (24 mg) was co-administered.
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o Serial blood samples were collected after each lenvatinib administration to measure
plasma concentrations of total and free lenvatinib.

e Bioanalysis: Plasma concentrations of lenvatinib were determined using a validated HPLC-
MS/MS method.

3. Lenvatinib with Carboplatin and Paclitaxel Combination Study
o Study Design: A Phase 1, open-label, dose-escalation study.
 Participants: Patients with advanced or metastatic non-small-cell lung cancer.
e Methodology:
o Patients received lenvatinib orally twice daily continuously in 21-day cycles.

o Carboplatin (AUC 6 mg/mL-min) and paclitaxel (200 mg/m2) were administered
intravenously on day 1 of each cycle.

o The dose of lenvatinib was escalated in different cohorts of patients to determine the
maximum tolerated dose (MTD).

o Pharmacokinetic blood samples for lenvatinib, carboplatin, and paclitaxel were collected
on day 1 and day 15 of the first cycle.

e Bioanalysis: Plasma concentrations of the three drugs were measured using validated
analytical methods.

Visualizations
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Caption: Simplified metabolic pathway of lenvatinib.
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Caption: General workflow for a lenvatinib drug-drug interaction study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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